molecular formula C15H11ClO4 B14513866 [3-(4-Chlorobenzoyl)phenoxy]acetic acid CAS No. 62850-36-6

[3-(4-Chlorobenzoyl)phenoxy]acetic acid

Cat. No.: B14513866
CAS No.: 62850-36-6
M. Wt: 290.70 g/mol
InChI Key: AXSDBYVPZMFSSI-UHFFFAOYSA-N
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Description

[3-(4-Chlorobenzoyl)phenoxy]acetic acid: is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a chlorobenzoyl group attached to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorobenzoyl)phenoxy]acetic acid typically involves the reaction of 4-chlorobenzoyl chloride with phenoxyacetic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

4-Chlorobenzoyl chloride+Phenoxyacetic acid[3-(4-Chlorobenzoyl)phenoxy]acetic acid\text{4-Chlorobenzoyl chloride} + \text{Phenoxyacetic acid} \rightarrow \text{this compound} 4-Chlorobenzoyl chloride+Phenoxyacetic acid→[3-(4-Chlorobenzoyl)phenoxy]acetic acid

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(4-Chlorobenzoyl)phenoxy]acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-(4-Chlorobenzoyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • [4-(2-((3,4-Dichlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy]acetic acid
  • [4-(2-((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy]acetic acid
  • [4-(2-((4-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy]acetic acid

Comparison:

  • Uniqueness: [3-(4-Chlorobenzoyl)phenoxy]acetic acid is unique due to the specific positioning of the chlorobenzoyl group, which can influence its reactivity and interaction with biological targets.
  • Structural Differences: The presence of different substituents on the benzoyl group can lead to variations in the compound’s chemical and biological properties.

Properties

CAS No.

62850-36-6

Molecular Formula

C15H11ClO4

Molecular Weight

290.70 g/mol

IUPAC Name

2-[3-(4-chlorobenzoyl)phenoxy]acetic acid

InChI

InChI=1S/C15H11ClO4/c16-12-6-4-10(5-7-12)15(19)11-2-1-3-13(8-11)20-9-14(17)18/h1-8H,9H2,(H,17,18)

InChI Key

AXSDBYVPZMFSSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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